molecular formula C9H9FO B6231377 rac-3-[(1R,2R)-2-fluorocyclopropyl]phenol, cis CAS No. 2408937-60-8

rac-3-[(1R,2R)-2-fluorocyclopropyl]phenol, cis

Cat. No. B6231377
CAS RN: 2408937-60-8
M. Wt: 152.2
InChI Key:
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Description

Rac-3-[(1R,2R)-2-fluorocyclopropyl]phenol, cis (RCP) is an organic compound that has recently been studied for its potential applications in scientific research. RCP is a derivative of phenol, a simple aromatic compound with a hydroxyl group attached to an aromatic ring. RCP has been found to have a variety of biochemical and physiological effects, and has been studied for its potential use in laboratory experiments.

Scientific Research Applications

Rac-3-[(1R,2R)-2-fluorocyclopropyl]phenol, cis has been studied for its potential applications in scientific research. It has been found to have antimicrobial, antioxidant, and anti-inflammatory properties, and has been studied for its potential use in the treatment of various diseases, such as cancer and diabetes. rac-3-[(1R,2R)-2-fluorocyclopropyl]phenol, cis has also been studied for its potential use in drug delivery systems, as it has been found to have a higher solubility in aqueous solutions than other cyclopropylbenzene derivatives.

Mechanism of Action

The mechanism of action of rac-3-[(1R,2R)-2-fluorocyclopropyl]phenol, cis is not yet fully understood. However, it is thought to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. It is also thought to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Biochemical and Physiological Effects
rac-3-[(1R,2R)-2-fluorocyclopropyl]phenol, cis has been found to have a variety of biochemical and physiological effects. It has been found to have antimicrobial, antioxidant, and anti-inflammatory properties. It has also been found to have a protective effect against oxidative stress, and may be useful in the treatment of certain diseases, such as cancer and diabetes.

Advantages and Limitations for Lab Experiments

The synthesis of rac-3-[(1R,2R)-2-fluorocyclopropyl]phenol, cis is a simple two-step reaction that can be easily performed in the laboratory. However, it is important to note that the reaction is sensitive to temperature, and must be carried out in an inert atmosphere in order to prevent oxidation. Additionally, rac-3-[(1R,2R)-2-fluorocyclopropyl]phenol, cis is not stable in aqueous solutions, and must be stored in a dry environment.

Future Directions

The potential applications of rac-3-[(1R,2R)-2-fluorocyclopropyl]phenol, cis are still being explored, and there are many future directions of research. For example, further research could be conducted to explore the mechanism of action of rac-3-[(1R,2R)-2-fluorocyclopropyl]phenol, cis, as well as its potential use in drug delivery systems. Additionally, further research could be conducted to explore the potential therapeutic applications of rac-3-[(1R,2R)-2-fluorocyclopropyl]phenol, cis, such as its potential use in the treatment of cancer and diabetes. Finally, further research could be conducted to explore the potential toxicological effects of rac-3-[(1R,2R)-2-fluorocyclopropyl]phenol, cis.

Synthesis Methods

Rac-3-[(1R,2R)-2-fluorocyclopropyl]phenol, cis is synthesized through a two-step reaction. First, a cyclopropyl bromide is reacted with 2-fluoro-1-methoxybenzene in the presence of a base, such as potassium carbonate, to form a cyclopropylbenzene intermediate. The intermediate is then reacted with phenol in the presence of an acid, such as sulfuric acid, to form rac-3-[(1R,2R)-2-fluorocyclopropyl]phenol, cis. The synthesis of rac-3-[(1R,2R)-2-fluorocyclopropyl]phenol, cis is a simple two-step reaction that can be easily performed in the laboratory.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-3-[(1R,2R)-2-fluorocyclopropyl]phenol, cis involves the following steps: protection of the phenol group, formation of the cyclopropane ring, and removal of the protecting group.", "Starting Materials": [ "Phenol", "2-Fluorocyclopropanecarboxylic acid", "Dicyclohexylcarbodiimide (DCC)", "4-Dimethylaminopyridine (DMAP)", "Triethylamine (TEA)", "Methanol", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Ethyl acetate", "Sodium sulfate (Na2SO4)", "Magnesium", "Bromoethane", "Diethyl ether", "Lithium aluminum hydride (LiAlH4)", "Tetrahydrofuran (THF)", "Acetic acid", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Water" ], "Reaction": [ "Protection of the phenol group: Phenol is protected with ethyl acetate and HCl to form ethyl phenyl ether.", "Formation of the cyclopropane ring: 2-Fluorocyclopropanecarboxylic acid is activated with DCC and DMAP, and then reacted with magnesium to form the Grignard reagent. The Grignard reagent is then reacted with bromoethane to form the alkylated cyclopropane. The alkylated cyclopropane is then reacted with LiAlH4 in THF to form the cyclopropane ring.", "Removal of the protecting group: The protecting group is removed with NaOH and water to form rac-3-[(1R,2R)-2-fluorocyclopropyl]phenol, cis." ] }

CAS RN

2408937-60-8

Product Name

rac-3-[(1R,2R)-2-fluorocyclopropyl]phenol, cis

Molecular Formula

C9H9FO

Molecular Weight

152.2

Purity

95

Origin of Product

United States

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